An In-depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Ethyl-4-methylthiophene-2-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Thiophene-based compounds are recognized as privileged pharmacophores, with numerous FDA-approved drugs containing this heterocyclic scaffold.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial applications.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical experimental protocols.
Strategic Approaches to the Thiophene Core
The construction of the polysubstituted thiophene ring is the cornerstone of synthesizing the target molecule. Several named reactions are established for this purpose, each with its own merits and limitations. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Classical Thiophene Syntheses
Several well-established methods for constructing the thiophene ring are pertinent to the synthesis of our target molecule. These include:
-
Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6][7] While versatile, the availability of the requisite 1,4-dicarbonyl precursor for 5-Ethyl-4-methylthiophene-2-carboxylic acid can be a limiting factor.
-
Hinsberg Thiophene Synthesis: This approach utilizes the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[8][9][10][11] It is particularly useful for preparing 3,4-disubstituted thiophenes.[8]
-
Fiesselmann Thiophene Synthesis: This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[12][13][14] Recent advancements have expanded its scope to include the synthesis of bifunctional thiophenes.[15][16]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[6][17][18] The resulting amino group can then be further functionalized or removed. The mechanism of the Gewald reaction is complex and has been the subject of computational studies, which suggest it proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[19][20][21]
A Recommended Synthetic Pathway: The Gewald Reaction
For the synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid, a strategy commencing with the Gewald reaction offers a practical and efficient route. This approach begins with the synthesis of a substituted 2-aminothiophene, which can then be converted to the target carboxylic acid.
The key starting materials for the initial Gewald reaction are 2-pentanone (to provide the 4-methyl and 5-ethyl substituents) and ethyl cyanoacetate. The reaction is carried out in the presence of elemental sulfur and a base, such as diethylamine.[22]
Mechanistic Insights
The Gewald reaction is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the α-cyanoester (ethyl cyanoacetate) to form a stable intermediate.[17][19] The subsequent addition of sulfur is a complex process, but it is postulated to involve the formation of a polysulfide intermediate that then cyclizes and tautomerizes to yield the 2-aminothiophene product.[17][19]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Experimental Protocols
Synthesis of Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate
This procedure is adapted from established Gewald reaction protocols.[22]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| 2-Pentanone | 86.13 | 0.1 | 8.61 g (10.0 mL) |
| Ethyl cyanoacetate | 113.12 | 0.1 | 11.31 g (10.7 mL) |
| Sulfur | 32.07 | 0.1 | 3.21 g |
| Diethylamine | 73.14 | 0.1 | 7.31 g (10.3 mL) |
| Ethanol | 46.07 | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), 2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).
-
Slowly add diethylamine (0.1 mol) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate.
Conversion to 5-Ethyl-4-methylthiophene-2-carboxylic acid
The conversion of the 2-aminothiophene intermediate to the target carboxylic acid can be achieved through a two-step process involving diazotization of the amino group followed by hydrolysis of the resulting diazonium salt and the ester group. A more direct, albeit potentially lower-yielding, approach involves direct hydrolysis of the aminothiophene ester under harsh basic conditions, which may lead to decarboxylation or other side reactions. A more controlled sequence is recommended. A plausible alternative route involves the direct carboxylation of a suitably substituted thiophene precursor.[23][24][25][26]
A more robust synthetic strategy would involve a Sandmeyer-type reaction on the 2-aminothiophene intermediate to introduce a cyano group, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate (Sandmeyer Reaction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| Ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate | 213.30 | 0.05 | 10.67 g |
| Hydrochloric acid (conc.) | 36.46 | - | 20 mL |
| Sodium nitrite | 69.00 | 0.055 | 3.80 g |
| Copper(I) cyanide | 89.56 | 0.06 | 5.37 g |
| Sodium cyanide | 49.01 | 0.12 | 5.88 g |
Procedure:
-
Suspend ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL) in a beaker and cool to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (0.06 mol) and sodium cyanide (0.12 mol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Step 2: Hydrolysis to 5-Ethyl-4-methylthiophene-2-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
|---|---|---|---|
| Ethyl 5-ethyl-4-methyl-2-cyanothiophene-3-carboxylate | 223.30 | (from previous step) | - |
| Sodium hydroxide | 40.00 | 0.2 | 8.0 g |
| Ethanol | 46.07 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
Procedure:
-
Dissolve the crude nitrile from the previous step in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (0.2 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure 5-Ethyl-4-methylthiophene-2-carboxylic acid.
Characterization Data
The final product, 5-Ethyl-4-methylthiophene-2-carboxylic acid (CAS: 40808-25-1), is a solid with a molecular weight of 170.23 g/mol and a molecular formula of C₈H₁₀O₂S.[27][28]
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the thiophene ring proton (a singlet). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two sp² carbons of the thiophene ring, the carboxylic acid carbonyl carbon, and the carbons of the ethyl and methyl substituents.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion
The synthesis of 5-Ethyl-4-methylthiophene-2-carboxylic acid can be effectively achieved through a multi-step sequence starting with a Gewald aminothiophene synthesis. This approach provides a reliable method for constructing the substituted thiophene core, which is then further functionalized to yield the target carboxylic acid. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in the field of medicinal and materials chemistry. Careful execution of these steps, coupled with appropriate analytical characterization, will ensure the successful synthesis of this valuable compound.
References
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
- Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
Wikipedia. Paal–Knorr synthesis. [Link]
- Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9638–9649.
- Sharma, J., & Champagne, P. A. (2020).
- Fricero, P. et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201.
- S.N. College of Pharmacy. Synthesis of Furan and Thiophene.
- University of Liverpool. Paal-Knorr Thiophene Synthesis.
- BenchChem. Paal-Knorr Thiophene Synthesis: Application Notes and Protocols for Researchers.
- Sharma, J., & Champagne, P. A. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Wikiwand. Fiesselmann thiophene synthesis. [Link]
- Fricero, P. et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-201.
- Hattori, T. et al. (2012). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Chemistry Letters, 41(1), 89-91.
- Muresan, S. et al. (2022).
- Wang, Y. et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. International Journal of Molecular Sciences, 23(6), 3338.
-
Chemistry - The Mystery of Molecules. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). [Link]
-
Chemistry - The Mystery of Molecules. (2024). Hinsberg Thiophene synthesis. [Link]
- ResearchG
- Kim, J. et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3321–3326.
- Semantic Scholar. Hinsberg synthesis of thiophenes.
- The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
- ResearchGate. Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights.
- Wynberg, H., & Kooreman, H. J. (1965). The Mechanism of the Hinsberg Thiophene Ring Synthesis. Journal of the American Chemical Society, 87(8), 1739–1742.
- ResearchGate.
- SpectraBase. thiophene-2-carboxylic acid 2-thienyl ester.
-
PubChem. 2-Thiophenecarboxylic acid. [Link]
- Ionescu, I. A. et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243.
- Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.
- Kumar, R. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 649-676.
- ResearchGate. Applications substituted 2-aminothiophenes in drug design.
- ChemicalBook. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum.
- Google Patents.
-
ChemWis. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
- AK Scientific, Inc. 5-Ethyl-4-methyl-thiophene-2-carboxylic acid CAS: 40808-25-1.
- Semantic Scholar.
- International Union of Crystallography.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 15. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 22. journals.iucr.org [journals.iucr.org]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. scbt.com [scbt.com]
- 28. usbio.net [usbio.net]
- 29. mdpi.com [mdpi.com]
- 30. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]
